

Hexanoyl Bromide: A Comprehensive Review for Organic Synthesis

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Compound of Interest

Compound Name: Hexanoyl bromide

Cat. No.: B8684340

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Hexanoyl bromide is a reactive acyl bromide compound that serves as a valuable reagent in organic synthesis. Its utility lies in its ability to introduce a hexanoyl group into various molecules, a common structural motif in many biologically active compounds and pharmaceutical intermediates. This technical guide provides an in-depth review of the synthesis, properties, and key reactions of **hexanoyl bromide**, supported by experimental protocols and quantitative data.

Properties of Hexanoyl Bromide

Hexanoyl bromide is a liquid at room temperature and is characterized by its reactivity towards nucleophiles. Due to its moisture sensitivity, it should be handled under anhydrous conditions. Key physical and chemical properties are summarized in the table below. Data for the analogous hexanoyl chloride is included for comparison where direct data for the bromide is unavailable.

Property	Value
Molecular Formula	C ₆ H ₁₁ BrO[1]
Molecular Weight	179.05 g/mol [1]
Boiling Point	Estimated similar to Hexanoyl Chloride: 150-153 °C
Density	Estimated similar to Hexanoyl Chloride: 0.963 g/mL at 25 °C
CAS Number	51499-41-3[1]
Appearance	Colorless to light yellow liquid (presumed)
Solubility	Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether)

Synthesis of Hexanoyl Bromide

Hexanoyl bromide is typically synthesized from hexanoic acid by treatment with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).

Synthesis from Hexanoic Acid using Phosphorus Tribromide

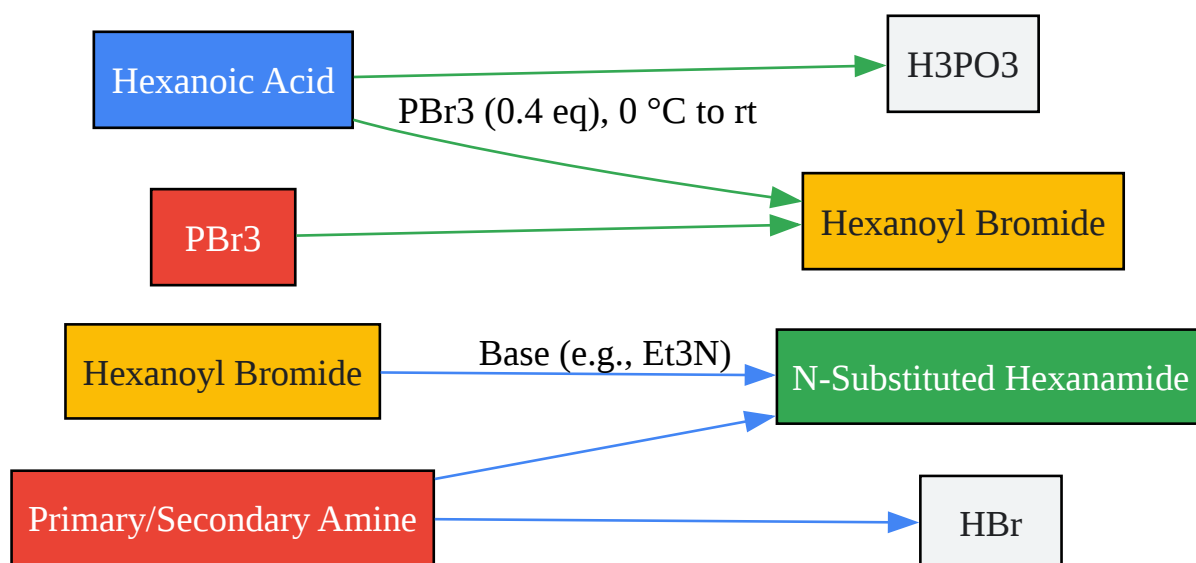
This method involves the reaction of hexanoic acid with phosphorus tribromide. The reaction generally proceeds with good yield.

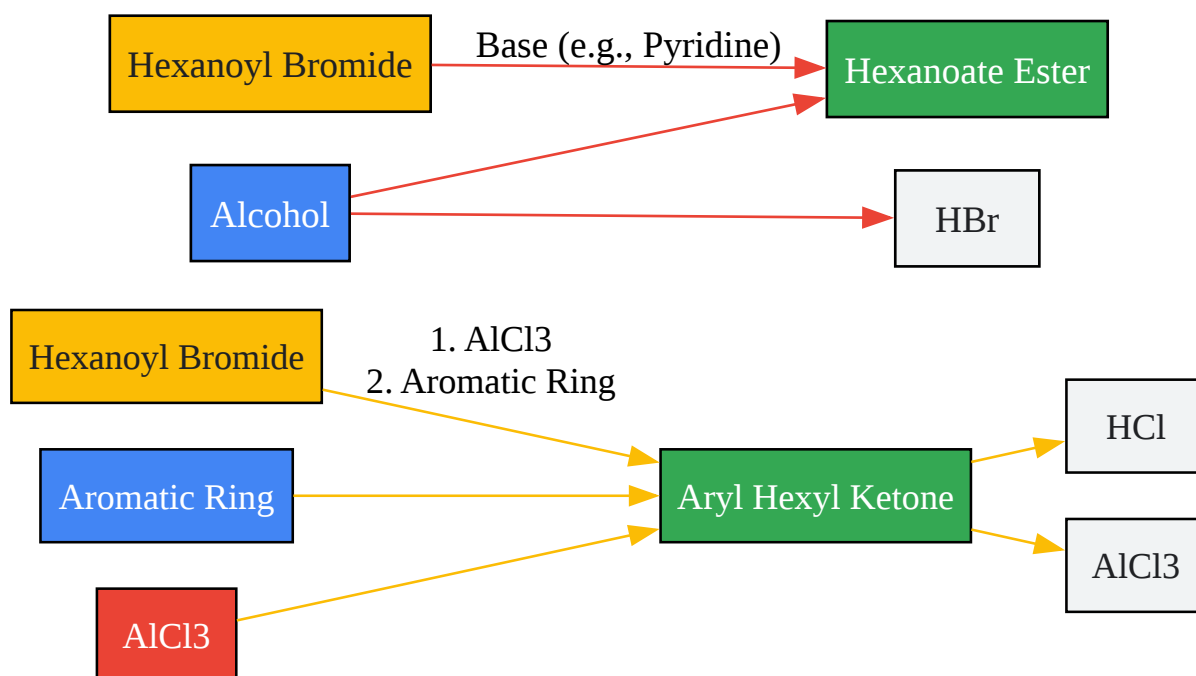
Experimental Protocol (General Procedure):

- To a stirred solution of hexanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or diethyl ether, slowly add phosphorus tribromide (0.4 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

- The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- Upon completion, the reaction mixture is carefully poured onto crushed ice to quench any remaining PBr_3 .
- The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude **hexanoyl bromide** is purified by fractional distillation.

Yield: Typically >80%, but should be confirmed experimentally.





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References

- 1. chem.libretexts.org [chem.libretexts.org]
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